molecular formula C13H25N4O3Tc B1252001 Ceretec (TN)

Ceretec (TN)

Cat. No.: B1252001
M. Wt: 384.27 g/mol
InChI Key: ZLRVWFDVJWKAIL-LXMACRGBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A gamma-emitting RADIONUCLIDE IMAGING agent used in the evaluation of regional cerebral blood flow and in non-invasive dynamic biodistribution studies and MYOCARDIAL PERFUSION IMAGING. It has also been used to label leukocytes in the investigation of INFLAMMATORY BOWEL DISEASES.
Technetium tc-99m exametazime is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m exametazime is as a Radiopharmaceutical Activity.

Properties

Molecular Formula

C13H25N4O3Tc

Molecular Weight

384.27 g/mol

IUPAC Name

[2,2-dimethyl-3-[(2R,3E)-3-oxidoiminobutan-2-yl]azanidylpropyl]-[(2R,3E)-3-hydroxyiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C13H26N4O2.O.Tc/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19;;/h9-10,18-19H,7-8H2,1-6H3;;/q-2;;+3/p-1/b16-11+,17-12+;;/t9-,10-;;/m1../s1/i;;1+1

InChI Key

ZLRVWFDVJWKAIL-LXMACRGBSA-M

Isomeric SMILES

C[C@H](/C(=N/O)/C)[N-]CC(C)(C)C[N-][C@H](C)/C(=N/[O-])/C.O=[99Tc+3]

Canonical SMILES

CC(C(=NO)C)[N-]CC(C)(C)C[N-]C(C)C(=N[O-])C.O=[Tc+3]

Synonyms

99m-Tc-HMPAO
99mTc-HMPAO
Ceretec
Tc 99m Exametazime
Tc 99m Hexamethylpropyleneamine Oxime
Tc-99m HMPAO
Tc-99m-Exametazime
Tc-99m-Hexamethylpropyleneamine Oxime
Technetium Tc 99m Exametazime
Technetium Tc 99m Hexamethylpropylene amine Oxime
Technetium Tc 99m Hexamethylpropylene-amine Oxime
Technetium Tc 99m Hexamethylpropyleneamine Oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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